molecular formula C13H21N B237822 3,12-Tridecadienenitrile CAS No. 134769-33-8

3,12-Tridecadienenitrile

Cat. No. B237822
CAS RN: 134769-33-8
M. Wt: 191.31 g/mol
InChI Key: DBWSGRFEGVADLQ-UHFFFAOYSA-N
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Description

3,12-Tridecadienenitrile is a chemical substance with the molecular formula C13H21N . It is also known by the name MANDARIL . It is used as a fragrance agent and has a mandarin type odor .


Molecular Structure Analysis

The molecular structure of 3,12-Tridecadienenitrile is based on the molecular formula C13H21N . The exact structure would be determined by the arrangement of these atoms and the bonds between them.


Physical And Chemical Properties Analysis

3,12-Tridecadienenitrile appears as a colorless to pale yellow clear liquid . It has a boiling point of 288.31 °C at 760.00 mm Hg, a vapor pressure of 0.002000 mmHg at 25.00 °C, and a flash point of 133.40 °C . It is soluble in alcohol and slightly soluble in water (1.702 mg/L at 25 °C) .

Scientific Research Applications

  • Click Chemistry in Drug Discovery Click chemistry, including the use of compounds like 3,12-Tridecadienenitrile, is increasingly utilized in drug discovery. This approach involves reliable chemical transformations and is applied in various aspects such as combinatorial chemistry, proteomics, and DNA research. The triazole products formed in these reactions are significant for their biological interactions (Kolb & Sharpless, 2003).

  • Environmental Tracers in Groundwater Studies Environmental tracers like 3,12-Tridecadienenitrile are employed to analyze groundwater mixing and contamination. Such studies help in understanding the evolution of groundwater and the impact of agricultural practices on nitrate concentration in water sources (Koh et al., 2006).

  • Investigating Photovoltaic Devices Research on triiodide/iodide, involving compounds such as 3,12-Tridecadienenitrile, plays a crucial role in understanding the kinetics of photovoltaic devices. Insights into these processes are essential for developing efficient electrode materials for solar energy applications (Wang et al., 2016).

  • Proteomics and Molecular Biology In molecular biology, techniques like Tricine–SDS-PAGE, which may use 3,12-Tridecadienenitrile derivatives, are crucial for protein separation and analysis. This method is especially beneficial for studying small proteins and hydrophobic proteins (Schägger, 2006).

  • Supramolecular Chemistry Research in supramolecular chemistry explores the interactions of triazoles, which can be synthesized using 3,12-Tridecadienenitrile. These interactions have diverse applications in coordination chemistry and anion recognition, demonstrating the versatility of triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).

  • Tritium Labeling in Pharmaceutical Research Tritium labeling, a process that might involve 3,12-Tridecadienenitrile, is essential in pharmacokinetic and pharmacodynamic studies of drugs. This technique enables the tracing of drug molecules without significantly altering their structure or function (Yu et al., 2016).

  • Lanthanide-Based Organic-Inorganic Hybrid Phosphors The development of lanthanide-based organic-inorganic hybrid materials, potentially utilizing 3,12-Tridecadienenitrile, is a growing field. These materials are crucial for applications in lighting, integrated optics, solar cells, and biomedicine due to their versatile and multifunctional properties (Carlos et al., 2011).

properties

IUPAC Name

trideca-3,12-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWSGRFEGVADLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC=CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073107
Record name 3,12-Tridecadienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trideca-3,12-dienenitrile

CAS RN

134769-33-8
Record name 3,12-Tridecadienenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134769-33-8
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Record name 3,12-Tridecadienenitrile
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Record name 3,12-Tridecadienenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,12-Tridecadienenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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